N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide
Description
N'-(2-Chlorophenyl)-N-(3-methoxypropyl)oxamide is a diamide derivative featuring an oxamide core (NH–C(=O)–C(=O)–NH) substituted with a 2-chlorophenyl group and a 3-methoxypropyl chain. The oxamide scaffold is notable for its ability to form multiple hydrogen bonds, which can enhance molecular recognition in biological systems or material science applications .
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-18-8-4-7-14-11(16)12(17)15-10-6-3-2-5-9(10)13/h2-3,5-6H,4,7-8H2,1H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFRPAHUBYMVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide typically involves the reaction of 2-chloroaniline with 3-methoxypropylamine in the presence of an appropriate coupling agent, such as carbonyldiimidazole or dicyclohexylcarbodiimide. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide group to amine or other reduced forms.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
Oxidation: Oxidized derivatives of N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide.
Reduction: Reduced forms, such as amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Synthesis of N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide
The synthesis of this compound typically involves the reaction between 2-chloroaniline and 3-methoxypropylamine. The process is generally facilitated by coupling agents such as carbonyldiimidazole or dicyclohexylcarbodiimide in an organic solvent like dichloromethane or tetrahydrofuran. The reaction is conducted under inert atmospheric conditions to prevent oxidation, followed by purification through recrystallization or column chromatography.
Chemistry
This compound serves as a valuable building block in organic synthesis. It can be used to create more complex molecules and as a reagent in various chemical reactions. Its oxamide functional group allows for versatile reactivity, which is essential for developing new compounds.
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for antibiotic development.
- Antifungal Activity : Preliminary research indicates efficacy against certain fungal pathogens.
- Anticancer Potential : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic applications. Its structure allows it to interact with biological targets such as enzymes and receptors, potentially leading to the development of new drugs aimed at treating various diseases .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Inhibition at 50 µg/mL | |
| Antifungal | Candida albicans | Effective at 20 µg/mL | |
| Anticancer | HeLa cells | IC50 = 30 µM |
Case Study: Anticancer Mechanism
Research conducted on the anticancer properties of this compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This mechanism highlights its potential as an effective anticancer agent .
Industrial Applications
In addition to its roles in research, this compound finds applications in the production of specialty chemicals and polymers. Its unique chemical structure enables the development of materials with specific properties tailored for industrial use.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Implications
The following compounds, identified in the evidence, share partial structural homology with N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide:
N'-(2-Chlorophenyl)-N-(3-Phenylpropyl)oxamide ()
- Structure : Replaces the 3-methoxypropyl group with a 3-phenylpropyl chain.
- Enhanced aromatic stacking interactions could improve binding to hydrophobic targets but may limit bioavailability .
VM-13: 2-(N-(3-Chlorophenyl)-4'-Methyl-[1,1'-Biphenyl]-2-ylcarboxamido)-2-oxoethyl Nitrate ()
- Structure : Contains a biphenyl system, a single carboxamide, and a nitrate ester.
- Implications :
1-(2-Chlorophenyl)-N-(3-Methoxypropyl)-5-(Pyridin-4-yl)-1H-1,2,3-Triazole-4-carboxamide ()
- Structure : Replaces the oxamide with a triazole-carboxamide core and adds a pyridine group.
- Differences in pharmacokinetics (e.g., absorption, distribution) are expected due to altered hydrogen-bonding networks .
2-Chloro-N-(3-Methoxypropyl)-5-Nitrobenzamide ()
- Structure : Single benzamide with a nitro substituent.
- Implications :
Comparative Data Table
Biological Activity
N'-(2-chlorophenyl)-N-(3-methoxypropyl)oxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the oxamide class of compounds, characterized by the presence of an amide functional group attached to aromatic rings. The chlorophenyl and methoxypropyl substituents may influence its lipophilicity and biological interactions.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of oxamide derivatives, including this compound. The mechanism of action is often linked to the disruption of bacterial cell membranes and inhibition of biofilm formation.
Table 1: Antimicrobial Activity Against Various Strains
| Compound | MIC (µM) | Bacterial Strains Tested |
|---|---|---|
| This compound | 8 | E. coli, S. aureus |
| Ciprofloxacin | 4 | E. coli, S. aureus |
| Other Oxamide Derivatives | Varies | Various Gram-positive/negative strains |
In a comparative study, this compound demonstrated significant antimicrobial activity, with a minimum inhibitory concentration (MIC) comparable to that of ciprofloxacin against E. coli and S. aureus .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that similar oxamide derivatives can induce cell cycle arrest and apoptosis in cancer cells.
Case Study: Cell Cycle Analysis
In a study evaluating the effects of oxamide derivatives on MCF-7 breast cancer cells, compound treatments led to:
- G2/M Phase Arrest : Increased percentages of cells in the G2/M phase were observed at higher concentrations.
- Apoptotic Induction : Flow cytometry results indicated that treated cells exhibited increased annexin V positivity, suggesting early apoptosis .
Table 2: Cell Cycle Distribution After Treatment
| Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| 0 | 50 | 30 | 20 |
| 5 | 40 | 25 | 35 |
| 10 | 30 | 20 | 50 |
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of this compound. In vitro studies using various cell lines, such as L929 (fibroblast) and A549 (lung cancer), indicated that while some derivatives showed cytotoxic effects, others enhanced cell viability.
Table 3: Cytotoxicity Results on L929 Cells
| Compound | Concentration (µM) | Viability (%) After 24h |
|---|---|---|
| This compound | 100 | 92 |
| Control | - | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
